molecular formula C8H14O B085433 Cycloheptanone, 3-methyl-, (R)- CAS No. 13609-58-0

Cycloheptanone, 3-methyl-, (R)-

Cat. No. B085433
CAS RN: 13609-58-0
M. Wt: 126.2 g/mol
InChI Key: GSYFDULLCGVSNJ-SSDOTTSWSA-N
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Description

“Cycloheptanone, 3-methyl-, ®-” is a derivative of Cycloheptanone . Cycloheptanone is a cyclic ketone, also referred to as suberone . It is a colorless volatile liquid used as a precursor for the synthesis of pharmaceuticals .


Synthesis Analysis

Cycloheptanone can be synthesized from the calcium salt of dibasic suberic acid . The ketonization of calcium suberate yields calcium carbonate and suberone . Cycloheptanone is still produced by the cyclization and decarboxylation of suberic acid or suberic acid esters . This reaction is typically conducted in the gas phase at 400–450 °C over alumina doped with zinc oxide or cerium oxide . Cycloheptanone is also produced by the reaction of cyclohexanone with sodium ethoxide and nitromethane . The resulting sodium salt of 1-(nitromethyl)cyclohexanol is added to acetic acid and shaken with hydrogen gas in the presence of W-4 Raney nickel catalyst . Sodium nitrite and acetic acid are then added to give cycloheptanone .


Molecular Structure Analysis

The molecular formula of Cycloheptanone is C7H12O . It involves a seven-membered carbon ring, with one of these carbon atoms participating in a ketone functional group .


Chemical Reactions Analysis

Cycloheptanone, like other ketones, exhibits moderate reactivity . It can undergo a plethora of reactions, including reduction, oxidation, and condensation . This broad reaction profile makes cycloheptanone a versatile building block in organic synthesis .


Physical And Chemical Properties Analysis

Cycloheptanone is a clear, colorless liquid at room temperature and is characterized by a mild, sweet, and slightly pungent odor reminiscent of camphor . Its molecular weight is approximately 112.17 g/mol . The polar nature of the ketone group in cycloheptanone allows it to act as a solvent for many organic compounds .

Scientific Research Applications

  • Cycloheptanone derivatives are used in conformational studies and reaction kinetics, such as the reduction of methyl-substituted cyclopentanones with 2-propanol in the presence of RhCl(PPh3)3 or RuCl2(PPh3)3 (Krutii et al., 1975).

  • They are involved in organocatalytic regioselective Michael additions via asymmetric phase transfer catalysis, demonstrating potential in asymmetric synthesis (Ceccarelli et al., 2006).

  • Cycloheptanone and its derivatives are used in oxidation studies, such as the Rhodium(III) catalyzed oxidation of cyclic ketones by alkaline hexacyanoferrate(III) (Tandon & Dhusia, 2009).

  • They serve as intermediates in the synthesis of important compounds, such as methyl 7-oxoheptanoate, crucial for prostaglandin synthesis (Wakharkar et al., 1994).

  • Cycloheptanone derivatives are studied for their inclusion properties in clathrates, highlighting their potential in molecular recognition and host-guest chemistry (Barton et al., 2015).

  • They are analyzed for their molecular structure and behavior under different conditions, as in the study of the structure of cycloheptanone by gas phase electron diffraction (Dillen & Geise, 1981).

  • Cycloheptanone reacts with concentrated sulfuric acid, leading to self-condensation, rearrangement, and cyclization, forming substituted tetrahydrofurans (Feller et al., 1966).

Safety And Hazards

Exposure to cycloheptanone may pose potential health risks . Inhalation, ingestion, or skin contact can lead to symptoms such as irritation, nausea, dizziness, and in severe cases, central nervous system depression . Hence, appropriate safety measures should be implemented when handling this compound .

Future Directions

Cycloheptanone is used as a precursor for the synthesis of pharmaceuticals . It is also occasionally used in the formulation of certain perfumes and flavors . Several microorganisms, including Mucor plumbeus, Mucor racemosus, and Penicillium chrysogenum, have been found to reduce cycloheptanone to cycloheptanol . These microorganisms have been investigated for use in certain stereospecific enzymatic reactions . Future research may explore more applications and synthesis methods for “Cycloheptanone, 3-methyl-, ®-”.

properties

IUPAC Name

(3R)-3-methylcycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h7H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYFDULLCGVSNJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473414
Record name Cycloheptanone, 3-methyl-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptanone, 3-methyl-, (R)-

CAS RN

13609-58-0
Record name Cycloheptanone, 3-methyl-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-methylcycloheptan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Wang, T Shan, B Li, Y Zheng, H Xu, C Wang, X Tian - Fuel, 2024 - Elsevier
As a non-biodegradable solid waste, waste tires (WTs) have adverse effects on the ecological environment and human health. Waste tires are a good source of energy. In order to …
Number of citations: 0 www.sciencedirect.com
ER Safira, J Jumiatun… - Agropross: National …, 2023 - proceedings.polije.ac.id
Sebagai hama dominan pada budidaya padi, walang sangit memerlukan pengelolaan yang tepat dalam proses pengendaliannya. Penggunaan pestisida kimia dapat menyebabkan …
Number of citations: 0 proceedings.polije.ac.id

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